![molecular formula C9H14N2O B14293459 {[2-(4-Aminophenyl)ethyl]amino}methanol CAS No. 116481-66-4](/img/structure/B14293459.png)
{[2-(4-Aminophenyl)ethyl]amino}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[2-(4-Aminophenyl)ethyl]amino}methanol is an organic compound that features both amine and alcohol functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(4-Aminophenyl)ethyl]amino}methanol can be achieved through several methods. One common approach involves the reduction of nitro compounds. For instance, 4-nitrophenethyl alcohol can be reduced using hydrogen in the presence of a metal catalyst like platinum or nickel to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation processes. These methods are scalable and can produce the compound in large quantities, making them suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
{[2-(4-Aminophenyl)ethyl]amino}methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst like platinum (Pt) or nickel (Ni) is commonly used.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Amines.
Substitution: Alkylated amines.
Aplicaciones Científicas De Investigación
{[2-(4-Aminophenyl)ethyl]amino}methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of {[2-(4-Aminophenyl)ethyl]amino}methanol involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can participate in redox reactions, affecting cellular processes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Aminophenethyl alcohol
- 2-(4-Aminophenyl)ethanol
- Phenethylamine
Uniqueness
{[2-(4-Aminophenyl)ethyl]amino}methanol is unique due to its dual functional groups (amine and alcohol), which allow it to participate in a variety of chemical reactions and interactions. This versatility makes it valuable in multiple fields of research and industry .
Propiedades
Número CAS |
116481-66-4 |
|---|---|
Fórmula molecular |
C9H14N2O |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
[2-(4-aminophenyl)ethylamino]methanol |
InChI |
InChI=1S/C9H14N2O/c10-9-3-1-8(2-4-9)5-6-11-7-12/h1-4,11-12H,5-7,10H2 |
Clave InChI |
CYUXYCPFHVRJRZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCNCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Methylpropan-2-yl)oxy]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene](/img/structure/B14293379.png)
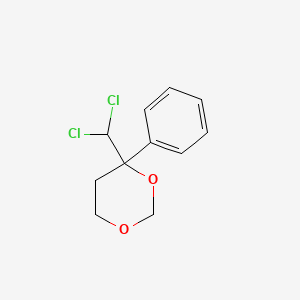
![[(2-Oxo-cyclopentylidenemethyl)amino]acetic acid ethyl ester](/img/structure/B14293384.png)
![5-Heptenal, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,6-dimethyl-](/img/structure/B14293392.png)
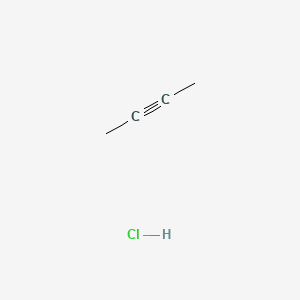

![5-[4-(Diethylamino)phenyl]-N,N-diethyl-1,3,4-thiadiazol-2-amine](/img/structure/B14293417.png)

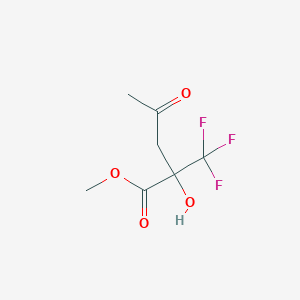
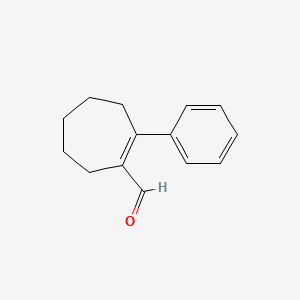
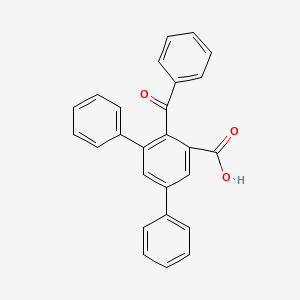
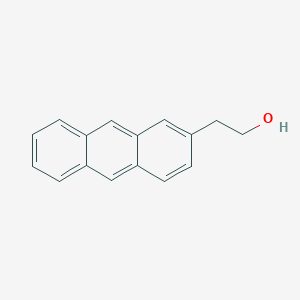
![2,5-Diphenyl-3-[4-(2-phenylethenyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14293470.png)

